tert-Butyl (4-oxocyclohex-2-en-1-yl)carbamate
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Overview
Description
“tert-Butyl (4-oxocyclohex-2-en-1-yl)carbamate” is a chemical compound with the formula C11H19NO3 . It is used in the field of organic synthesis .
Synthesis Analysis
The synthesis of “this compound” involves several stages. One method starts with dimethyl sulfoxide and oxalyl chloride in dichloromethane at -60°C. Then, a methylene chloride solution of tert-butyl 4-hydroxycyclohexylcarbamate is added, and the mixture is stirred at -60°C for 40 minutes. After triethylamine is added, the mixture is warmed up to room temperature .
Molecular Structure Analysis
The molecular weight of “this compound” is 213.27 . The InChI Key is WYVFPGFWUKBXPZ-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
“this compound” has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . Its Log Po/w (iLOGP) is 2.23 . It is very soluble, with a solubility of 5.01 mg/ml .
Scientific Research Applications
Crystallography and Molecular Structures
Isomorphous Crystal Structures and Molecular Linkages : The study of tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its iodine counterpart has expanded the isostructural family of compounds, demonstrating the presence of simultaneous hydrogen and halogen bonds involving the same carbonyl group in crystal structures (Baillargeon et al., 2017). This research aids in understanding how molecular linkages and crystal packing can influence the physical properties of substances.
Organic Synthesis and Catalysis
Photoredox-Catalyzed Amination : A photoredox-catalyzed amination process using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate as an amidyl-radical precursor was developed, offering a new cascade pathway for synthesizing 3-aminochromones under mild conditions. This methodology broadens the application of photocatalyzed protocols in organic synthesis (Wang et al., 2022).
Stereoselective Synthesis : Research on the stereoselective synthesis of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate starting from 3-cyclohexene-1-carboxylic acid illustrates the control of stereochemistry through Mitsunobu reaction and base-catalyzed epimerization, highlighting the compound's significance in the synthesis of complex molecules (Wang et al., 2017).
Materials Science and Sensory Materials
Blue Emissive Nanofibers : The synthesis of benzothiazole modified tert-butyl carbazole derivatives revealed that tert-butyl groups play a crucial role in gel formation, leading to the development of strong blue emissive nanofibers. These nanofibers, particularly those derived from TCBT, show potential as fluorescent sensory materials for detecting volatile acid vapors, demonstrating the compound's utility in creating chemosensors (Sun et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-(4-oxocyclohex-2-en-1-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-8-4-6-9(13)7-5-8/h4,6,8H,5,7H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAMBGGFAOFTCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=O)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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